N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: is a complex organic compound that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with its target, the WRN helicase, by binding to its active site, thereby inhibiting its function . This inhibition disrupts the normal process of DNA replication and repair, leading to genomic instability .
Biochemical Pathways
The affected pathways primarily involve DNA repair mechanisms, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of WRN helicase can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The result of the compound’s action is the inhibition of WRN helicase, leading to genomic instability . This instability can promote the rapid growth of tumor cells by promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting with the formation of the quinazoline core. One common synthetic route includes the reaction of 4-chloroquinazoline with piperazine to form the piperazinyl-quinazoline intermediate. This intermediate is then further reacted with 2-dimethylamino-4,6-dichloropyrimidine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the quinazoline and pyrimidine rings, which can have different biological activities and properties.
Scientific Research Applications
N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: has several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases like cancer and inflammation.
Industry: : Employed in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N,N-dimethyl-4-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine: is unique due to its specific structural features, which differentiate it from other quinazoline derivatives. Similar compounds include:
Quinazolin-4-ylpiperazine derivatives: : These compounds share the quinazoline and piperazine motifs but may have different substituents on the rings.
Pyrimidin-2-amine derivatives: : These compounds contain the pyrimidine ring but may have different substituents or functional groups.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-23(2)18-19-8-7-16(22-18)24-9-11-25(12-10-24)17-14-5-3-4-6-15(14)20-13-21-17/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLULATOKJPDFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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